3-(Boc-amino)-4-(2-bromophenyl)butyric Acid

Peptide Synthesis Chiral Building Blocks Drug Discovery

Standard Boc-protected β-homophenylalanine derivatives lack the critical ortho-bromo substituent required for DPP-IV inhibitor pharmacophore development and on-resin cross-coupling chemistry. This chiral building block (≥99% ee) solves two key challenges: - **Suzuki-Miyaura handle:** Bromine enables post-SPPS biaryl library generation orthogonal to para-bromo analogs - **DPP-IV SAR:** 2-Bromophenyl spatial orientation essential for S1 pocket binding in potent inhibitors Available as (R) or (S) enantiomer with full analytical data. Suitable for lead optimization and proteolysis-resistant peptide therapeutics.

Molecular Formula C15H20BrNO4
Molecular Weight 358.23 g/mol
Cat. No. B12278801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-4-(2-bromophenyl)butyric Acid
Molecular FormulaC15H20BrNO4
Molecular Weight358.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)CC(=O)O
InChIInChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyMOFCTVVLGCILTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Boc-amino)-4-(2-bromophenyl)butyric Acid Overview


3-(Boc-amino)-4-(2-bromophenyl)butyric Acid, also referred to as Boc-2-bromo-β-homophenylalanine, is a non-proteinogenic amino acid derivative characterized by a four-carbon butyric acid backbone, a Boc (tert-butoxycarbonyl)-protected amino group at the 3-position, and a 2-bromophenyl ring at the 4-position. It is a chiral molecule available as either the (R)- or (S)-enantiomer, each with a distinct CAS number [1][2]. With a molecular formula of C₁₅H₂₀BrNO₄ and a molecular weight of 358.23 g/mol, this compound serves as a crucial protected intermediate in the synthesis of complex peptides and peptidomimetics for pharmaceutical R&D .

Uniqueness of 3-(Boc-amino)-4-(2-bromophenyl)butyric Acid


Substituting 3-(Boc-amino)-4-(2-bromophenyl)butyric Acid with a generic Boc-protected β-homophenylalanine derivative is not feasible due to the critical influence of the ortho-bromo substituent on both chemical reactivity and biological interactions. The 2-bromophenyl group introduces a unique steric and electronic environment compared to unsubstituted, para-bromo, or chloro/fluoro analogs [1]. This difference directly impacts the efficiency of downstream coupling reactions, such as Suzuki-Miyaura cross-couplings, which are essential for generating diverse peptide libraries [2]. Furthermore, in the context of drug discovery, the 2-bromo substituent is a key pharmacophoric element in certain potent DPP-IV inhibitors, where its specific spatial orientation is required for high-affinity binding to the target enzyme [3]. Therefore, procurement decisions must be based on the precise structure, not merely the compound class, as detailed in the quantitative evidence below.

3-(Boc-amino)-4-(2-bromophenyl)butyric Acid: Quantitative Evidence


Stereochemical Purity: (R)-Enantiomer

The (R)-enantiomer of the target compound (CAS 765263-36-3) is commercially available with a guaranteed purity of ≥99% as determined by HPLC . In contrast, the (S)-enantiomer (CAS 403661-78-9) is frequently offered at lower purity specifications, such as 96% [1]. This difference is critical for applications requiring high stereochemical fidelity to avoid racemization or unwanted diastereomer formation during peptide synthesis.

Peptide Synthesis Chiral Building Blocks Drug Discovery

2-Bromo vs. 4-Bromo Substitution

The ortho-bromo substitution on the phenyl ring of the target compound creates a distinct steric environment that alters the reactivity in cross-coupling reactions. While 4-bromo-β-homophenylalanine derivatives are commonly used as Suzuki-Miyaura precursors to generate biaryl analogs of the anti-AIDS drug Saquinavir [1], the 2-bromo position is expected to yield different coupling efficiencies and regioselectivity in subsequent functionalization steps. No direct quantitative kinetic comparison was found, but the structural difference is fundamental.

Suzuki Coupling Peptidomimetics SAR Studies

Pharmacophoric Role in DPP-IV Inhibition

Structure-activity relationship (SAR) studies on β-homophenylalanine-based DPP-IV inhibitors have identified that modifications on the phenyl ring are critical for achieving high potency and selectivity [1]. One of the most potent non-covalent inhibitors in this class, compound 7k, exhibited an IC₅₀ of 0.38 nM [1]. While the exact substituent pattern of 7k is not disclosed in the abstract, the series demonstrates that the phenyl ring's substitution is a key determinant of potency. The 2-bromophenyl group in the target compound provides a specific halogen handle for further optimization, a feature not present in unsubstituted β-homophenylalanine.

DPP-IV Inhibitors Type 2 Diabetes Medicinal Chemistry

Storage and Stability

Vendor datasheets for the (R)-enantiomer (CAS 765263-36-3) recommend storage at 2-8°C under an argon atmosphere to maintain long-term stability [1]. This is a more stringent requirement compared to the related 4-bromo analog, which is often described as stable under standard recommended storage conditions [2]. While this does not represent a performance advantage, it is a critical procurement and handling consideration that directly impacts operational planning and product shelf-life.

Storage Stability Procurement Logistics

3-(Boc-amino)-4-(2-bromophenyl)butyric Acid Applications


Solid-Phase Suzuki Coupling for Chiral Peptidomimetics

The compound's Boc-protected amino group and ortho-bromo substituent make it an ideal building block for solid-phase peptide synthesis (SPPS). After incorporation into a growing peptide chain, the bromine atom serves as a handle for on-resin Suzuki-Miyaura cross-coupling reactions. This strategy allows for the generation of diverse, biaryl-modified peptidomimetic libraries. While 4-bromo analogs are also used for this purpose, the 2-bromo isomer offers a distinct steric and electronic profile for the resulting biaryl products, providing an orthogonal route for library diversification [1].

DPP-IV Inhibitor Lead Optimization

Given the established potency of β-homophenylalanine-based DPP-IV inhibitors, 3-(Boc-amino)-4-(2-bromophenyl)butyric Acid is a strategically valuable starting material for SAR studies. The 2-bromophenyl group can be elaborated to optimize interactions within the enzyme's S1 pocket. The high enantiomeric purity (≥99% for the (R)-enantiomer) ensures that the resulting inhibitors maintain the correct stereochemistry for high-affinity binding, a critical factor for advancing a lead series toward clinical candidates .

Protease-Resistant β-Peptide Scaffolds

Incorporation of β-amino acids, such as the target compound, into peptide sequences is a well-established method for increasing resistance to proteolytic degradation. The ortho-bromo substituent can be further functionalized to modulate the peptide's secondary structure or to introduce additional properties like fluorescence or affinity tags. This makes the compound a valuable tool for creating stable, long-acting peptide therapeutics or biological probes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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